Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated thiophene.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloroacetyl group or to reduce the ester to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amides, thioethers.
Scientific Research Applications
Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate depends on its application:
Biological Activity: It may inhibit enzyme activity by binding to the active site or interacting with cellular receptors, thereby modulating signal transduction pathways.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors.
Comparison with Similar Compounds
Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives:
Ethyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate: Lacks the chloroacetyl group, which may result in different biological activity and reactivity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its physical properties and reactivity.
2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its complex structure allows for diverse chemical reactions and applications, making it a valuable molecule in the development of new materials, pharmaceuticals, and industrial products.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c1-2-26-21(25)19-17(13-27-20(19)23-18(24)12-22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZGHPYDNRYEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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